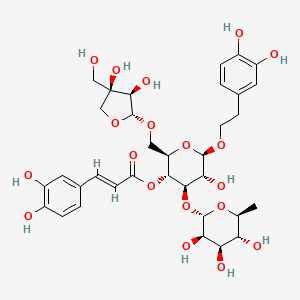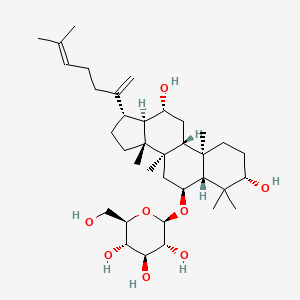
Ipecac syrup
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipecac syrup is a medicinal compound derived from the dried rhizome and roots of the ipecacuanha plant (Carapichea ipecacuanha). Historically, it has been used as an expectorant in low doses and as a rapid-acting emetic in higher doses. The primary active ingredients in this compound are the alkaloids emetine and cephaeline . It was once widely used to induce vomiting in cases of accidental poisoning, but its use has declined due to the availability of more effective treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ipecac syrup is typically prepared through the alcohol extraction of the ipecacuanha plant’s roots and rhizomes. The extract is then mixed with glycerin, sugar (syrup), and methylparaben to create the final product .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Harvesting: The roots and rhizomes of the ipecacuanha plant are harvested.
Extraction: The plant material is subjected to alcohol extraction to isolate the active alkaloids, emetine, and cephaeline.
Formulation: The extract is combined with glycerin, sugar, and preservatives to produce the syrup.
Chemical Reactions Analysis
Types of Reactions: Ipecac syrup undergoes various chemical reactions, primarily involving its active alkaloids, emetine, and cephaeline. These reactions include:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions involving the alkaloids can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in the liver.
Reduction: Reducing agents are less commonly used in the context of this compound.
Substitution: Various chemical reagents can be used to introduce different functional groups into the alkaloid structures.
Major Products Formed:
Oxidation Products: 9-O-demethylemetine and 10-O-demethylemetine.
Substitution Products: Various derivatives depending on the reagents used.
Scientific Research Applications
Ipecac syrup and its alkaloids have been studied for various scientific research applications:
Medicine: Historically used to induce vomiting in cases of poisoning.
Biology: Used in studies related to emesis (vomiting) mechanisms and gastrointestinal physiology.
Chemistry: The alkaloids emetine and cephaeline are studied for their chemical properties and reactions.
Mechanism of Action
The emetic components of ipecac syrup, emetine, and cephaeline, act both centrally and locally to induce vomiting. They irritate the stomach lining and chemically stimulate the chemoreceptor trigger zone in the medulla oblongata, leading to the emetic response . This dual action makes this compound effective in inducing vomiting quickly.
Comparison with Similar Compounds
Activated Charcoal: Used to adsorb toxins in cases of poisoning.
Apomorphine: Another emetic agent that acts centrally to induce vomiting.
Syrup of Ipecac vs. Emetine: While both contain emetine, syrup of ipecac is a mixture that includes other components, whereas emetine can be used in a more purified form for specific medical applications.
Uniqueness of Ipecac Syrup: this compound’s uniqueness lies in its dual action as both a local irritant and a central stimulant of the chemoreceptor trigger zone. This makes it a rapid and effective emetic, although its use has declined due to the availability of safer and more effective alternatives .
Properties
CAS No. |
8012-96-2 |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)
